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1,1,1,3,8,9-Hexachlorononane

Cat. No.: B13804285
CAS No.: 865306-21-4
M. Wt: 334.9 g/mol
InChI Key: FLPYBWOIOHZULG-UHFFFAOYSA-N
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Description

Overview of Chlorinated Paraffins (CPs) and their Environmental Significance

Chlorinated paraffins (CPs), also known as polychlorinated n-alkanes (PCAs), are complex mixtures of chlorinated straight-chain hydrocarbons. wikipedia.org The production of CPs for industrial purposes began in the 1930s, and they are synthesized through the radical substitution reaction of chlorine gas with paraffin (B1166041) fractions. wikipedia.org The resulting products are categorized based on their carbon chain length: short-chain CPs (SCCPs, C₁₀–C₁₃), medium-chain CPs (MCCPs, C₁₄–C₁₇), and long-chain CPs (LCCPs, C>₁₇). wikipedia.org The degree of chlorination in these mixtures typically ranges from 30% to 70% by weight. wikipedia.org Globally, over 200 different CP formulations are utilized in a wide array of applications, including as flame retardants, plasticizers, additives in metalworking fluids, and in paints, sealants, and coatings. wikipedia.orgnih.gov

Concerns over their environmental and health impacts have led to regulatory actions. nih.gov For instance, SCCPs have been classified as persistent organic pollutants (POPs) under the Stockholm Convention, leading to global restrictions on their production and use. acs.orgindustrialchemicals.gov.au As a result, MCCPs and LCCPs have seen increased use as alternatives, though they may pose similar environmental and health risks. bohrium.com

Table 1: General Properties of Chlorinated Paraffin (CP) Classes
PropertyShort-Chain CPs (SCCPs)Medium-Chain CPs (MCCPs)Long-Chain CPs (LCCPs)
Carbon Chain LengthC₁₀–C₁₃C₁₄–C₁₇C>₁₇ (typically C₁₈–C₃₀)
Chlorine Content (wt%)30–70%30–70%30–70%
Primary UsesLubricants, coolants, plasticizers, flame retardants epa.govReplacements for SCCPs, similar applications bohrium.comReplacements for SCCPs, similar applications bohrium.com
Environmental FatePersistent, bioaccumulative, toxic, subject to long-range transport epa.govacs.orgPersistent, bioaccumulative, subject to long-range transport bohrium.comacs.orgPersistent, bioaccumulative, subject to long-range transport bohrium.comacs.org
Regulatory Status (Example)Listed as POPs under the Stockholm Convention acs.orgUnder evaluation in many jurisdictions epa.govUnder evaluation in many jurisdictions epa.gov

The Unique Position of 1,1,1,3,8,9-Hexachlorononane as a Specific Congener

Within the vast and complex world of chlorinated paraffins, this compound represents a single, defined chemical entity. Commercial CP mixtures are incredibly complex, containing thousands of different isomers and congeners that are not fully separated by standard analytical methods. wikipedia.orgnih.gov This complexity makes it exceptionally difficult to study the environmental fate and toxicological properties of any single component.

This compound is a polychlorinated n-alkane with a nine-carbon backbone (nonane) and six chlorine atoms attached at specific positions. Based on its carbon chain length (C₉), it falls into the category of very short-chain chlorinated paraffins (vSCCPs), which some recent studies group with SCCPs. acs.org Its calculated chlorine content is approximately 63.5% by weight, placing it in the upper range of chlorination for commercial CP products.

The unique position of this specific congener stems from its availability as a purified analytical reference material. esslabshop.com The lack of individual congener standards is a major obstacle in CP research, hindering the accurate identification and quantification of specific compounds in environmental samples. pops.intvu.nl The existence of a standard for this compound allows researchers to use it as a marker for the presence of C₉ chlorinated paraffins and to develop more precise analytical methods. This enables a more detailed investigation into how specific structural features—such as the number and position of chlorine atoms on the carbon chain—influence the compound's behavior and effects, a level of detail that is lost when studying the mixture as a whole.

Table 2: Properties of this compound
PropertyValue
Chemical FormulaC₉H₁₄Cl₆
Carbon Chain LengthC₉ (Nonane)
Molar Mass~334.93 g/mol
Chlorine Content (wt%)~63.5%
ClassificationVery Short-Chain Chlorinated Paraffin (vSCCP) / Polychlorinated n-Alkane (PCA) Congener
SignificanceAvailable as an analytical reference standard for research esslabshop.com

Evolution of Research Perspectives on Chlorinated Alkanes

Research interest in chlorinated paraffins has evolved significantly over the past several decades. nih.gov Despite their industrial production starting in the 1930s, scientific publications on CPs were sparse until the late 1970s. nih.gov This initial lag was largely due to the immense analytical challenges posed by the complexity of CP mixtures. nih.gov Early analytical techniques struggled to separate and identify the thousands of stereoisomers present in commercial products, which severely limited research into their environmental distribution and fate. nih.gov

The perspective on CPs began to shift with growing awareness of persistent organic pollutants (POPs) and their environmental impacts. nih.gov A significant increase in research occurred with the advancement of analytical chemistry, particularly the development and application of more sophisticated mass spectrometry techniques. pops.intoaepublish.com These modern methods have made it possible to better differentiate between CP groups and, in some cases, identify specific isomers in environmental and biological samples. oaepublish.com

This analytical progress has driven a shift in research focus from treating CPs as bulk, indivisible mixtures to attempting to understand the properties of specific congener groups. ntnu.no Researchers now recognize that the environmental behavior and toxicity of CPs are not uniform across all mixtures but depend on factors like carbon chain length and the degree and pattern of chlorination. bohrium.comacs.org This has led to an increasing number of studies on the metabolism, environmental transformation, and specific effects of different CP classes. oaepublish.com

Scope and Academic Relevance of Studying Individual Chlorinated n-Alkanes

The study of individual chlorinated n-alkanes, such as this compound, is of high academic and regulatory relevance. The primary challenge in CP analysis and risk assessment is the sheer complexity of the mixtures. researchgate.netchloffin.eu Quantifying CPs using commercial mixtures as standards can lead to errors because the congener pattern in an environmental sample may differ significantly from that of the standard. vu.nl

Studying single, purified congeners offers several key advantages:

Understanding Structure-Activity Relationships: By examining individual compounds, researchers can determine how specific molecular structures influence physicochemical properties, environmental persistence, bioaccumulation potential, and metabolic pathways. oaepublish.comacs.org For example, research has shown that the octanol-water partition coefficient (Kow), a key indicator of bioaccumulation potential, is influenced not only by chain length and chlorine content but also by the specific positions of chlorine atoms on the alkane chain. acs.org

Improving Analytical Accuracy: Pure congeners serve as essential reference standards for the development, validation, and harmonization of analytical methods. pops.int They allow for the unambiguous identification and quantification of specific compounds in complex environmental matrices, reducing the risk of overestimation due to interferences from other compounds, including other CPs. chloffin.eu

Enhancing Risk Assessment: The toxicity and environmental risk of CPs can vary between congeners. bohrium.com By studying individual representatives, scientists can generate more precise data to inform risk assessments. This is crucial for regulations, as grouping all CPs together may not accurately reflect the risks posed by specific, more problematic congeners. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14Cl6 B13804285 1,1,1,3,8,9-Hexachlorononane CAS No. 865306-21-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

865306-21-4

Molecular Formula

C9H14Cl6

Molecular Weight

334.9 g/mol

IUPAC Name

1,1,1,3,8,9-hexachlorononane

InChI

InChI=1S/C9H14Cl6/c10-6-8(12)4-2-1-3-7(11)5-9(13,14)15/h7-8H,1-6H2

InChI Key

FLPYBWOIOHZULG-UHFFFAOYSA-N

Canonical SMILES

C(CCC(CCl)Cl)CC(CC(Cl)(Cl)Cl)Cl

Origin of Product

United States

Advanced Analytical Characterization of 1,1,1,3,8,9 Hexachlorononane

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Congener-Specific Analysis

High-Resolution Gas Chromatography coupled with Mass Spectrometry (HRGC-MS) is a cornerstone technique for the analysis of halogenated organic compounds like 1,1,1,3,8,9-Hexachlorononane. This method offers the high resolving power necessary to separate individual congeners from complex mixtures, which is crucial for accurate identification and quantification. chiron.noepa.gov Polychlorinated n-alkanes (PCAs), the class of compounds to which this compound belongs, are often found in the environment as intricate mixtures of isomers and congeners. nih.gov

The congener-specific analysis is vital because the environmental fate and toxicity of PCBs and related compounds can vary significantly between individual congeners. epa.gov For instance, different hexachlorononane isomers will exhibit unique retention times on a gas chromatography column, allowing for their separation. The use of high-resolution mass spectrometry provides highly accurate mass measurements, which aids in the confirmation of the elemental composition of the detected analytes. uib.no For the analysis of polychlorinated compounds, including dioxins and PCBs, HRGC coupled with high-resolution mass spectrometry (HRMS) is considered the technique of choice due to its sensitivity and selectivity. cdc.gov

Table 1: Illustrative HRGC-MS Parameters for Chlorinated Nonane (B91170) Analysis

ParameterValue/Description
Gas Chromatograph Agilent 7890A or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Oven Program 50°C (1 min), ramp 20°C/min to 280°C (10 min)
Injector Temperature 250°C
Carrier Gas Helium, constant flow
Mass Spectrometer High-resolution magnetic sector or TOF-MS
Ionization Mode Electron Capture Negative Ionization (ECNI)
Mass Resolution >5000
Monitored Ions [M-Cl]⁻ and its isotopes for C₉H₁₄Cl₆

Electron Capture Negative Ionization (ECNI) Mass Spectrometry for Chlorinated Alkanes

Electron Capture Negative Ionization (ECNI) is a highly sensitive ionization technique particularly well-suited for the analysis of electrophilic compounds such as chlorinated alkanes. osti.govacs.org In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. For chlorinated paraffins, the most common and stable ion formed is the [M-Cl]⁻ ion (the molecule with one chlorine atom lost). acs.org This process is highly selective for halogenated compounds, which significantly reduces matrix interferences and enhances detection sensitivity, often reaching picogram or even femtogram levels. cdc.gov

The response in ECNI-MS is highly dependent on the number and position of chlorine atoms in the molecule. nih.gov This can present a challenge for the quantification of complex mixtures of chlorinated paraffins, as the response factors for different congeners can vary considerably. osti.govresearchgate.net Therefore, the availability of pure, well-characterized standards, such as the this compound standard available from specialty chemical suppliers, is critical for accurate quantification. chiron.noesslabshop.com

Tandem Mass Spectrometry (MS-MS) for Structural Elucidation of this compound

Tandem mass spectrometry (MS-MS) is a powerful tool for the structural elucidation of unknown compounds and for increasing the selectivity of quantitative methods. libretexts.orgucdavis.edu In an MS-MS experiment, a specific precursor ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. libretexts.org This technique can help to differentiate between isomers that may have identical retention times and precursor ion masses.

Table 2: Expected MS-MS Fragmentation of the [M-Cl]⁻ Ion of this compound

Precursor Ion (m/z)Proposed Product IonNeutral Loss
C₉H₁₄Cl₅⁻C₉H₁₃Cl₄⁻HCl
C₉H₁₄Cl₅⁻C₉H₁₄Cl₃⁻Cl₂
C₉H₁₄Cl₅⁻C₈H₁₁Cl₄⁻CH₃Cl
C₉H₁₄Cl₅⁻C₅H₈Cl₃⁻C₄H₆Cl₂

This table is illustrative and based on general fragmentation patterns of chlorinated alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Discrimination and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, including the isomeric discrimination of chlorinated alkanes. nih.gov Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms (typically ¹H and ¹³C). nih.gov This allows for the determination of the precise connectivity of atoms and the stereochemistry of a molecule.

For a specific congener like this compound, NMR can confirm the positions of the chlorine atoms on the nonane backbone. The purity of a reference standard can also be assessed by identifying signals from impurities. However, for complex mixtures of chlorinated paraffins, the NMR spectra can be very complex due to the overlap of signals from numerous isomers. nih.gov

Application of 1D and 2D NMR Techniques to Highly Chlorinated Nonanes

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental structural information. In the ¹H NMR spectrum of this compound, protons on carbons bearing chlorine atoms would be expected to resonate at a lower field (higher ppm) compared to those on unchlorinated carbons due to the electron-withdrawing effect of chlorine. libretexts.orgmsu.edu Similarly, in the ¹³C NMR spectrum, carbons bonded to chlorine will be shifted downfield. nih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for resolving complex structures. nih.gov HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, while HMBC shows correlations between protons and carbons that are two or three bonds apart. These techniques help to piece together the carbon skeleton and definitively place the chlorine substituents. For complex mixtures of chlorinated paraffins, 2D NMR can help to identify common structural motifs even if individual isomers cannot be fully resolved. nih.gov

Computational Prediction and Matching of NMR Patterns for this compound Isomers

Due to the complexity of experimental NMR spectra of chlorinated paraffin (B1166041) mixtures, computational methods are increasingly being used to predict NMR chemical shifts for possible isomers. nih.gov Density Functional Theory (DFT) calculations can be employed to predict the ¹H and ¹³C chemical shifts of different hexachlorononane isomers. nih.gov These predicted spectra can then be compared to the experimental spectrum to identify the most likely isomers present in a sample. nih.gov This approach can be particularly useful for distinguishing between isomers that are difficult to separate chromatographically. For a known single congener like this compound, computational prediction can aid in the definitive assignment of all ¹H and ¹³C signals in the experimental spectra.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-CCl₃)~95-105
C2 (-CH₂-)~45-55
C3 (-CHCl-)~65-75
C4 (-CH₂-)~30-40
C5 (-CH₂-)~25-35
C6 (-CH₂-)~25-35
C7 (-CH₂-)~30-40
C8 (-CHCl-)~60-70
C9 (-CH₂Cl)~40-50

These values are approximate and based on general principles of ¹³C NMR for chlorinated alkanes. msu.edunih.govpdx.edu

Method Development for Quantitative Analysis of this compound in Complex Matrices

The quantitative analysis of this compound in complex matrices such as soil, sediment, and biological tissues presents significant challenges. These include the need for extensive sample preparation to remove interfering substances and the potential for analyte losses during extraction and cleanup. cdc.gov The development of a robust quantitative method typically involves several steps, including the optimization of extraction and cleanup procedures, and the selection of an appropriate internal standard.

Isotope dilution mass spectrometry, where a stable isotope-labeled version of the analyte is added to the sample at the beginning of the analytical process, is often the preferred method for accurate quantification as it can compensate for analyte losses during sample preparation. However, the availability of a labeled standard for this compound would be a prerequisite. In the absence of an isotopic standard, a structurally similar compound can be used as an internal standard. The use of certified reference materials is also crucial for method validation and ensuring the accuracy of the results. nist.gov Given the challenges in analyzing chlorinated paraffins, method development often relies on techniques like GC-ECNI-MS due to its high sensitivity and selectivity. osti.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 1,1,1,3,8,9 Hexachlorononane

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation encompasses the transformation of chemical compounds through non-biological processes. For 1,1,1,3,8,9-hexachlorononane, these pathways primarily include photolysis, hydrolysis, oxidation, and thermochemical conversion.

The photolytic degradation of chlorinated paraffins is a significant abiotic transformation process in the environment. Due to the sp3 hybridized structure of their molecules, CPs exhibit poor absorption of ultraviolet (UV) radiation, making direct photolysis a slow process. However, the presence of photosensitizers can initiate indirect photolysis reactions, leading to degradation rates as high as 95%. The final products of this degradation are generally less harmful substances like water, carbon dioxide, and hydrochloric acid. guidechem.com

The photodegradation of CPs follows first-order kinetics. guidechem.com Studies on short-chain chlorinated paraffins (SCCPs) have shown that they are susceptible to photochemical degradation in sunlit surface waters, a process facilitated by dissolved organic matter which can generate reactive intermediates like hydrated electrons (e-(aq)) and hydroxyl radicals (·OH). chemrxiv.org The efficiency of this degradation is influenced by the degree of chlorination; higher chlorine content generally leads to higher degradation rate constants for reactions with hydrated electrons and lower rate constants for reactions with hydroxyl radicals. chemrxiv.org For SCCPs with a chlorine content above approximately 60%, the reaction rates with hydrated electrons are higher than those with hydroxyl radicals. chemrxiv.org

A study on 1-chlorodecane, a model for SCCPs, found that it could be completely degraded within 120 minutes under UV irradiation, with hydroxyl radicals being the primary reactive species. gdut.edu.cn The degradation was initiated by H-abstraction, leading to the formation of various dehydrogenation radicals that could then form alcohols or other long-chain intermediates. gdut.edu.cn

Table 1: Factors Influencing Photolytic Transformation of Chlorinated Paraffins

FactorInfluence on Degradation Rate
Photosensitizers Significantly increase the rate of indirect photolysis. guidechem.com
Chlorine Content Higher chlorine content increases reactivity with hydrated electrons and decreases reactivity with hydroxyl radicals. chemrxiv.org
Dissolved Organic Matter Facilitates photodegradation by producing reactive intermediates. chemrxiv.org
Wavelength of Light Direct photolysis is limited by poor UV absorption of CPs. guidechem.com

Hydrolysis and oxidation are key abiotic degradation pathways for chlorinated alkanes. Hydrolytic dehalogenases, for example, can hydrolyze the carbon-chlorine bond, replacing the chlorine atom with a hydroxyl group. eurochlor.org

Advanced oxidation processes (AOPs) have been shown to be effective in degrading SCCPs in contaminated soil. Common oxidants used in these processes include hydrogen peroxide (H2O2), Fenton's reagent (H2O2/Fe2+), potassium permanganate (B83412) (KMnO4), and sodium persulfate (Na2S2O8). scies.org In one study, the degradation efficiency of SCCPs followed the order: KMnO4 (93.3%) > Na2S2O8 (91.9%) > Fenton (90.4%) > H2O2 (84.3%). scies.org The degradation efficiency was found to be negatively correlated with the percentage of chlorine atoms in the SCCP congeners. scies.org

The hydrolysis oxidation of chlorinated volatile organic compounds is considered an effective method for their removal, as it can suppress the formation of more toxic polychlorinated by-products. mdpi.com

Thermochemical processes, such as those occurring during manufacturing, use, and disposal, can lead to the transformation of chlorinated paraffins. When heated, CPs undergo reactions like carbon chain cleavage and dehydrogenation, resulting in the formation of less chlorinated compounds. guidechem.com At higher temperatures, more persistent and toxic chlorinated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes (PCNs), can be generated. guidechem.comnih.gov

The thermal decomposition of a highly chlorinated paraffin (B1166041) (CP70) has been shown to produce significant quantities of SCCPs and MCCPs. acs.orgnih.gov The decomposition of CP-52, a commercial CP product, was found to initially involve dehydrochlorination and carbon chain cleavage, forming chlorinated and unsaturated hydrocarbons. nih.gov At lower temperatures (200-400°C), cyclization and aromatization are the dominant pathways, leading to aromatic hydrocarbons. nih.gov Above 400°C, radical-induced reactions become more prevalent, resulting in the formation of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs). nih.gov The presence of oxygen can promote the thermal transformation of SCCPs and MCCPs. nih.gov

Table 2: Products of Thermochemical Conversion of Chlorinated Paraffins

Temperature RangePrimary Transformation ProcessesMajor Products
Low (200-400°C) Dehydrochlorination, Carbon Chain Cleavage, Cyclization, Aromatization nih.govLess chlorinated compounds, Unsaturated hydrocarbons, Aromatic hydrocarbons guidechem.comnih.gov
High (>400°C) Radical-induced reactions nih.govSCCPs, MCCPs, Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), Polychlorinated biphenyls (PCBs), Polychlorinated naphthalenes (PCNs) guidechem.comnih.govacs.orgnih.gov

Biotic Transformation Mechanisms in Environmental Compartments

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms and plants.

Microorganisms play a crucial role in the bioremediation of chlorinated alkanes. The primary mechanism of microbial degradation is reductive dechlorination, where chlorine atoms are removed from the alkane chain. This process is often carried out by anaerobic bacteria that use chlorinated compounds as electron acceptors in a process called organohalide respiration. nih.gov

Several bacterial strains have been identified that can degrade chlorinated paraffins. For instance, Rhodococcus sp. S45-1 can utilize CPs with chain lengths from C10 to over C20 as a sole carbon and energy source. mdpi.com Pseudomonas sp. strain 273 is another bacterium known to dechlorinate chlorinated alkanes. mdpi.com The degradation pathway often involves the cleavage of the C-Cl bond, producing a chloride ion, followed by the breaking of C-C bonds, which degrades long-chain alkanes into shorter ones. mdpi.com

The enzymes responsible for this degradation are known as dehalogenases. nih.gov Reductive dehalogenases (RDases) are key enzymes in organohalide respiration. nih.gov The mechanism of reductive dechlorination can involve a second-order nucleophilic substitution (SN2) reaction, as demonstrated in studies with vitamin B12, a cofactor for many RDases. nih.gov

Table 3: Microbial Species Involved in the Degradation of Chlorinated Alkanes

Microbial SpeciesDegradation CapabilityKey Enzymes/Mechanisms
Rhodococcus sp. S45-1 Utilizes C10->C20 chlorinated paraffins as sole carbon and energy source. mdpi.comMetabolic degradation. mdpi.com
Pseudomonas sp. strain 273 Dechlorinates chlorinated alkanes. mdpi.comDechlorination followed by C-C bond cleavage. mdpi.com
Dehalobacter and Dehalococcoides Reductive dechlorination of chlorinated alkanes. nih.govReductive dehalogenases (RDases) with cobamide cofactors, SN2 mechanism. nih.gov

Plants can also contribute to the transformation of chlorinated paraffins. Studies have shown that plants like pumpkins and soybeans can metabolize CPs through pathways that include dechlorination, chlorine rearrangement, and carbon chain decomposition, leading to the formation of less chlorinated CPs. guidechem.comoaepublish.com

In a study using a rice seedling hydroponic system, a short-chain chlorinated paraffin was shown to undergo complex transformations including multihydroxylation, -HCl elimination, dechlorination, acetylation, sulfation, glycosylation, and amide acid conjugation. nih.gov This indicates that plants possess diverse metabolic pathways for detoxifying these compounds. The degradation of CPs in plants is dependent on their degree of chlorination, with SCCPs being more readily degraded. guidechem.com

The uptake and translocation of CPs within plants have also been observed. For example, 1,2,5,5,6,9,10-heptachlorodecane was found to be taken up by pumpkin roots, translocated to the shoots, and then volatilized from the plant. oaepublish.com

Table 4: Plant-Mediated Biotransformation Pathways of Chlorinated Paraffins

Plant SpeciesTransformation PathwaysKey Findings
Pumpkin and Soybean Dechlorination, Chlorine Rearrangement, Carbon Chain Decomposition guidechem.comoaepublish.comFormation of lower-chlorinated CPs. guidechem.com
Rice Seedlings Multihydroxylation, -HCl elimination, Dechlorination, Acetylation, Sulfation, Glycosylation, Amide acid conjugation nih.govComplex Phase I and Phase II metabolic reactions observed. nih.gov

Influence of Environmental Factors on Biotransformation Rates and Pathways

The biotransformation of chlorinated paraffins (CPs), including this compound, is a critical process governing their fate and persistence in the environment. Various environmental factors significantly influence the rates and pathways of these transformations, which are primarily mediated by microorganisms. Key factors include the local microbial consortium, temperature, pH, and the presence of co-contaminants.

Microbial activity is the cornerstone of biotransformation. Bacteria, in particular, have been shown to degrade CPs. For instance, species of Rhodococcus have been observed to utilize CPs as a sole source of carbon and energy. The degradation pathway can involve initial oxygenase attack at a non-halogenated site, followed by chain shortening through β-oxidation. However, the efficiency of these microbial processes is highly dependent on the specific strains present and their enzymatic capabilities. The presence of other organic compounds can also affect biotransformation rates, sometimes leading to co-metabolism where the degradation of the CP is facilitated by the metabolism of another substrate.

Temperature and pH are crucial abiotic factors that modulate enzymatic activity and microbial growth. Generally, optimal temperature and pH ranges exist for specific microbial populations that are active in CP degradation. For example, many biodegradation experiments are conducted under neutral pH conditions (pH 7.0–7.4) and at temperatures conducive to mesophilic bacteria. Deviations from these optimal conditions can significantly slow down biotransformation rates. The degradation of some short-chain chlorinated paraffins (SCCPs) has been studied under specific pH conditions, such as an initial pH of 4.5, to simulate certain environmental compartments.

Table 1: Environmental Factors Affecting Chlorinated Paraffin Biotransformation

Factor Influence on Biotransformation Relevant Research Findings
Microbial Community The specific enzymatic capabilities of present microorganisms determine the degradation pathways (e.g., oxidation, dechlorination). Rhodococcus sp. can utilize CPs as a sole carbon source. The presence of co-metabolites can enhance degradation rates.
Temperature Affects microbial growth rates and enzyme kinetics. Optimal ranges lead to higher degradation rates. Most studies are performed at temperatures optimal for specific bacterial strains, such as 30°C for Pseudomonas butanovora.
pH Influences microbial metabolism and the chemical state of the compound. Experiments are often conducted in a pH range of 7.0–7.4. Some studies investigate effects at lower pH, such as 4.5, to simulate specific soil conditions.
Oxygen Availability Determines whether aerobic or anaerobic pathways dominate. Aerobic pathways often involve oxidation, while anaerobic degradation typically proceeds via reductive dechlorination.
Substrate Structure The carbon chain length and degree/pattern of chlorination affect bioavailability and susceptibility to enzymatic attack. Higher chlorination (e.g., 58.5% or greater) can inhibit the growth of degrading bacteria.

Mechanisms of Atmospheric Transformation of Chlorinated Paraffins

Once released into the atmosphere, chlorinated paraffins like hexachlorononanes are subject to various transformation processes. Due to their semi-volatile nature, they can exist in the gas phase, where they undergo chemical reactions that determine their atmospheric lifetime and potential for long-range transport. The primary mechanisms of atmospheric transformation are gas-phase reactions with photochemically generated oxidants.

The most significant atmospheric oxidant is the hydroxyl radical (•OH), which is primarily present during daylight hours. The reaction with •OH radicals is expected to be a major removal pathway for gas-phase CPs. This reaction typically involves the abstraction of a hydrogen atom from a C-H bond on the alkane backbone, leading to the formation of an alkyl radical. This radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•), initiating a cascade of reactions that can lead to the formation of more oxidized and often more water-soluble products, such as alcohols, aldehydes, and carboxylic acids.

Table 2: Estimated Atmospheric Lifetimes of Related Compounds Based on •OH Radical Reactions

Compound •OH Reaction Rate Constant (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) Estimated Atmospheric Lifetime (τ_OH)
Cyclohexane 7.2 x 10⁻¹² ~1.6 days
α-Hexachlorocyclohexane (α-HCH) 1.4 x 10⁻¹³ ~120 days
γ-Hexachlorocyclohexane (γ-HCH) 1.9 x 10⁻¹³ ~96 days
Hexachlorobenzene (HCB) 2.7 x 10⁻¹⁴ ~940 days

Note: Atmospheric lifetimes are estimated assuming a global average •OH concentration of 1 x 10⁶ molecules cm⁻³. The lifetime of this compound is expected to be influenced by its specific structure but would likely fall within the range of other persistent chlorinated compounds.

Recent research has highlighted the potential role of phytogenic volatile organic compounds (PVOCs) in accelerating the atmospheric transformation of CPs. Plants emit a wide variety of reactive VOCs, such as terpenes, alcohols, and aldehydes, into the atmosphere. These PVOCs can react with atmospheric oxidants to produce a complex mixture of secondary products, including other radical species, which can then react with CPs.

One study demonstrated that the transformation of 1,1,1,3,8,10,10,10-octachlorodecane (B1424293) in the gas phase was significantly increased in the presence of PVOCs emitted from pumpkin seedlings. The experiment, conducted under illumination to simulate atmospheric conditions, showed that the presence of PVOCs led to a greater degree of dechlorination, chlorine rearrangement, and carbon chain decomposition of the chlorinated decane (B31447) compared to control experiments without PVOCs. The transformation products included not only C₁₀ compounds with fewer chlorine atoms (C₁₀Cl₅₋₇) but also shorter-chain products (C₈₋₉Cl₅₋₈), indicating cleavage of the carbon backbone. This suggests that the reactive chemical environment created by PVOC emissions can open up additional and faster degradation pathways for persistent compounds like this compound, potentially reducing their atmospheric lifetime, particularly in vegetated areas with high biogenic emissions.

Structure-Reactivity Relationships in Chlorinated Nonanes and their Environmental Persistence

The environmental persistence of a chlorinated nonane (B91170) is intrinsically linked to its molecular structure. Key structural features that dictate reactivity and, consequently, persistence include the length of the carbon chain, the degree of chlorination (i.e., the number of chlorine atoms), and the specific position of the chlorine atoms on the nonane backbone (the isomeric configuration).

Isomeric Structure: The specific arrangement of chlorine atoms is a crucial factor. Chlorine atoms located at the end of the carbon chain (terminal chlorination) or those that create sterically hindered C-H bonds can make the molecule less susceptible to enzymatic or radical attack. The stability of different isomers of other chlorinated compounds, like hexachlorocyclohexane (B11772) (HCH), varies significantly due to the spatial arrangement of chlorine atoms, which affects their susceptibility to microbial degradation. For this compound, the trichloromethyl group at one end (C-1) is a site of high chlorination that is generally resistant to hydrogen abstraction. The reactivity will therefore be largely determined by the susceptibility of the C-H bonds at other positions along the chain. Theoretical descriptors, such as molecular structural energies and electron affinity, can be used to predict the relative stability and potential for dechlorination of different isomers. Molecules with lower thermodynamic stability are generally less persistent.

Table 3: Structure-Reactivity Principles for Chlorinated Alkanes

Structural Feature Effect on Reactivity & Persistence Mechanism
Degree of Chlorination Higher chlorination generally increases persistence. Reduces susceptibility to microbial degradation and can decrease rates of atmospheric oxidation.
Chlorine Position (Isomerism) Terminal and sterically hindered chlorine placement increases persistence. Blocks or slows enzymatic and radical attack at nearby C-H bonds.
Carbon Chain Length Persistence can vary; for SCCPs, degradation is often influenced more by chlorination degree. Affects physical properties like volatility and bioavailability.
Presence of C=C Bonds (Not applicable to saturated nonanes) Unsaturated compounds are generally more reactive. Double bonds are susceptible to rapid attack by oxidants like ozone and •OH radicals.

Environmental Transport and Distribution of 1,1,1,3,8,9 Hexachlorononane

Sorption and Desorption Dynamics of Chlorinated Paraffins in Soil and Sediment Matrices

The sorption and desorption behavior of chlorinated paraffins, including hexachlorinated nonanes, in soil and sediment is a critical factor in determining their mobility and bioavailability. These processes are significantly influenced by the organic carbon content of the solid matrices.

Research Findings:

Studies on various SCCPs have consistently demonstrated a strong correlation between the organic carbon fraction of soil and sediment and the extent of sorption. Chlorpyrifos (B1668852), another organochlorine compound, shows adsorption that is strongly correlated with the organic carbon content of soils and sediments nih.gov. For the herbicide hexazinone (B1673222), sorption coefficients were observed to decrease with increasing soil depth, corresponding to a reduction in organic carbon content scielo.br. This suggests that 1,1,1,3,8,9-Hexachlorononane is likely to be less mobile in soils and sediments with high organic matter, where it will preferentially partition to the solid phase.

Desorption, the process by which a sorbed chemical is released back into the porewater, is also a key dynamic. Successive desorption experiments on other substances have shown that a fraction of the adsorbed amount can be released back into the aqueous phase, although a significant portion may remain strongly bound nih.gov. For chlorinated paraffins, this implies a potential for long-term, low-level release from contaminated soils and sediments, acting as a persistent secondary source to the surrounding environment. The sorption process increases the persistence of compounds like chlorpyrifos by reducing their availability for degradation nih.gov.

Interactive Data Table: Illustrative Sorption Coefficients of a Related Compound (Hexazinone) in Soil

The following table demonstrates the influence of soil depth and organic carbon content on the sorption of the herbicide hexazinone, providing an analogue for the expected behavior of this compound.

Soil Depth (cm)Freundlich Coefficient (Kf) (mg^(1-1/n) L^(1/n) kg⁻¹)Linear Coefficient (Kd) (L kg⁻¹)Langmuir Coefficient (Kl) (L kg⁻¹)
0-100.180.200.92
10-200.11-1.20
20-300.080.08-

Note: Data adapted from a study on hexazinone sorption in relation to soil depth scielo.br. These values are for illustrative purposes to show the trend of decreasing sorption with depth and are not specific to this compound.

Volatilization and Atmospheric Transport Potential of this compound

Volatilization is a key process for the entry of semi-volatile organic compounds like this compound into the atmosphere, facilitating their long-range transport. The potential for volatilization is largely governed by the compound's vapor pressure and its Henry's Law constant.

Research Findings:

The rate of volatilization from soil is influenced by factors such as soil moisture, temperature, and the physicochemical properties of the chemical rivm.nl. For soil-incorporated chemicals, volatilization depends on their movement to the soil surface through diffusion and mass flow with evaporating water usda.govscispace.com. Chemicals with low Henry's Law constants can accumulate at the soil surface as water evaporates, leading to an increase in their volatilization rate over time usda.gov.

Once in the atmosphere, chlorinated paraffins can undergo long-range transport, leading to their presence in remote regions far from their sources nih.govmdpi.comresearchgate.net. Atmospheric transport of persistent organic pollutants (POPs) is a significant contamination source for remote areas like the Arctic researchgate.netnih.govcapes.gov.br. The presence of SCCPs in remote regions such as the Arctic, Antarctic, and the Tibetan Plateau has been confirmed through monitoring studies nih.gov. The composition of SCCP congeners in the atmosphere can be influenced by gas-particle partitioning, which affects their transport and deposition mdpi.com.

Estimated Physicochemical Properties Relevant to Volatilization:

PropertyEstimated Value/Range for SCCPs (C9)Significance
Vapor Pressure Low to moderateInfluences the tendency to enter the gas phase.
Henry's Law Constant (H) Varies among congenersDetermines the partitioning between air and water.
Octanol-Air Partition Coefficient (Koa) HighIndicates a tendency to partition from air to organic phases.

Note: Specific experimental values for this compound are not available. The table presents general ranges for short-chain chlorinated paraffins.

Aqueous Phase Partitioning and Mobility of Chlorinated Nonanes

The behavior of this compound in aquatic environments is dictated by its water solubility and its tendency to partition between the water column, sediment, and biota.

Research Findings:

Chlorinated organic compounds often exhibit low water solubility, which decreases with an increasing degree of chlorination. This low solubility, coupled with a high octanol-water partition coefficient (Kow), indicates a strong tendency for these compounds to partition from the aqueous phase to organic matter in sediment and biota nih.gov. The partitioning of chlorinated organic compounds in water is a key factor in determining their environmental fate nih.govlifesurfing.eu.

The mobility of chlorinated nonanes in water is influenced by their partitioning behavior. Compounds that are strongly sorbed to suspended solids can be transported with the flow of water, while the dissolved fraction is subject to advection and dispersion. The presence of dissolved organic matter can also affect the partitioning and mobility of hydrophobic organic compounds. Studies on other chlorinated compounds have shown that their concentration in the aqueous phase is dependent on their mole fraction in any non-aqueous phase liquid present lifesurfing.eu.

Modeling Approaches for Predicting Environmental Fate of Specific Chlorinated Paraffin (B1166041) Congeners

Due to the complexity of chlorinated paraffin mixtures, environmental fate models are essential tools for predicting the distribution and long-term behavior of these compounds.

Research Findings:

Multimedia environmental fate models, such as the BETR-Global model, are used to simulate the global dispersion of CPs nih.gov. These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment) and use the physicochemical properties of the compounds to predict their partitioning and transport between these compartments nih.gov. Such models have been applied to SCCPs to understand their environmental fate and to reconcile emissions with observed environmental concentrations researchgate.net.

A significant challenge in modeling CPs is the vast number of congeners, each with its own set of physicochemical properties. Some modeling studies have highlighted the discrepancies that can arise when using a single set of properties for a complex mixture versus component-specific properties researchgate.net. Using a single set of properties may underestimate the environmental occurrence and risk in remote and cold regions researchgate.net. Therefore, there is a need for models that can account for the fate of individual congeners or at least narrow homologue groups. The development of quantitative structure-property relationships (QSPRs) is one approach to estimate the necessary physicochemical data for individual congeners where experimental data are lacking.

Theoretical and Computational Chemistry Applied to 1,1,1,3,8,9 Hexachlorononane

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations, which solve the electronic Schrödinger equation for a given arrangement of atomic nuclei, are fundamental to understanding the intrinsic properties of a molecule. ethz.ch These methods are used to determine minimum-energy geometries (stable conformations), vibrational frequencies, and electronic properties such as dipole moments and polarizabilities for specific CP congeners like 1,1,1,3,8,9-Hexachlorononane. nih.gov By modeling the potential energy surface, researchers can identify the most stable spatial arrangements of the atoms, which is crucial for predicting other chemical and physical properties. ethz.ch

Chlorine substitution patterns also impact the molecule's hydrogen-bond donating properties, which influences its interaction with polar environmental matrices. nih.gov For instance, research has shown that CPs with many consecutive -CHCl- groups have lower H-bond interaction capabilities than those with a more dispersed chlorination pattern. nih.gov In this compound, the mix of a terminal geminal group and spaced secondary chlorines creates a unique electronic profile that dictates its reactivity and intermolecular interactions.

The formation of carbon radicals is a key step in the atmospheric degradation and some toxicological mechanisms of chlorinated alkanes. The stability of these radicals determines the preferred sites of hydrogen abstraction. The general order of alkyl radical stability is tertiary > secondary > primary. libretexts.org This trend is explained by hyperconjugation, where adjacent C-H or C-C sigma bonds help to delocalize the unpaired electron, and by differences in homolytic bond dissociation energies. libretexts.org

The nonane (B91170) backbone of this compound features a tertiary carbon at the C-3 position, which is also chlorinated. Computational methods can be used to calculate the C-H bond dissociation energy (BDE) at this position compared to the various secondary carbons along the chain. While a tertiary radical is inherently more stable, the electron-withdrawing nature of the attached chlorine atom will also influence the radical's stability. Quantum chemical calculations can precisely model these competing effects to predict that the C-3 position is a likely site for radical formation during degradation processes.

Table 1: General Hierarchy of Alkyl Radical Stability This table provides reference data for simple alkanes to illustrate the principles applicable to chlorinated alkanes.

Radical Type Example Structure Relative Stability Typical C-H Bond Dissociation Energy (kJ/mol)
Tertiary (3°) (CH₃)₃C• Most Stable ~380
Secondary (2°) (CH₃)₂CH• Intermediate ~395

Molecular Dynamics Simulations for Intermolecular Interactions and Phase Behavior

While quantum chemistry focuses on the properties of individual molecules, molecular dynamics (MD) simulations are used to study the collective behavior of many molecules. nih.govnih.gov MD simulations model the movements and interactions of atoms and molecules over time based on classical mechanics, allowing for the prediction of bulk properties like density, viscosity, and phase behavior (solid, liquid, gas). osti.gov

For a substance like this compound, MD simulations can elucidate how individual molecules interact with each other in a liquid phase. These simulations provide detailed information on intermolecular forces, such as van der Waals forces and dipole-dipole interactions, which are significant due to the polar C-Cl bonds. By simulating a system containing many hexachlorononane molecules, researchers can understand how they pack together and how this arrangement influences the substance's physical properties and its interactions with other substances, such as water or organic matter. nih.gov

Predictive Modeling of Environmental Partition Coefficients (e.g., Kₒw, Kₒₐ) using COSMO-RS and Fragment Contribution Models

Understanding how a chemical distributes itself between different environmental compartments (e.g., water, soil, air, biota) is crucial for assessing its fate and transport. This is quantified by partition coefficients like the octanol-water partition coefficient (Kₒw), the octanol-air partition coefficient (Kₒₐ), and the air-water partition coefficient (Kₐw).

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts thermodynamic properties, including partition coefficients, based on quantum chemical calculations. nih.govresearchgate.netnih.gov It calculates the chemical potential of a solute in a solvent from first principles, making it highly accurate for complex molecules like chlorinated paraffins. nih.govresearchgate.net Studies have demonstrated that COSMO-RS can accurately predict the retention of CP congeners on gas chromatography columns, which is directly related to their partitioning behavior. nih.gov

To overcome the high computational cost of running COSMO-RS for every single isomer, hybrid approaches have been developed. Fragment contribution models can be trained on a set of COSMO-RS-calculated values. chemrxiv.org These models use linear regression based on counting molecular fragments (e.g., -CCl₃, -CHCl-, -CH₂-) to rapidly and accurately predict partition coefficients for a vast number of CP isomers, including this compound. chemrxiv.org This approach successfully reproduces experimental log Kₒw ranges for industrial CP mixtures. chemrxiv.org

Table 2: Predicted Environmental Partition Coefficients for a Representative C₉-SCCP This table is illustrative of the type of data generated by predictive models for a short-chain chlorinated paraffin (B1166041) with a similar carbon backbone to this compound. The exact values would need to be calculated specifically for this isomer.

Partition Coefficient Logarithmic Value Environmental Significance
log Kₒw 5.0 - 7.5 High potential to bioaccumulate in fatty tissues
log Kₐw -2.0 - 0.5 Tendency to partition from air to water

Development of Cheminformatics Tools for Chlorinated Paraffin Isomer Libraries and Property Prediction

Chlorinated paraffins represent a formidable challenge for chemical analysis and data management due to the sheer number of possible isomers—potentially numbering in the hundreds of thousands. nih.gov Cheminformatics provides the computational tools and methods to manage this complexity.

Specialized databases and software libraries are developed to generate and store virtual libraries of all possible CP isomers, including every constitutional and stereoisomer of hexachlorononane. neovarsity.org Tools like RDKit and the Chemistry Development Kit (CDK) can be used to:

Generate Isomers: Systematically create all possible structures for a given formula (e.g., C₉H₁₆Cl₆).

Calculate Descriptors: Compute a wide range of molecular descriptors (e.g., molecular weight, polar surface area, number of rotatable bonds) for each isomer. molinspiration.com

Create Fingerprints: Generate structural fingerprints that allow for rapid similarity and substructure searching within the isomer library. neovarsity.org

Develop QSPR Models: Use the calculated descriptors to build Quantitative Structure-Property Relationship (QSPR) models. These models can predict physical-chemical properties and environmental parameters for all isomers in the library, leveraging the detailed calculations performed on a smaller subset. scilit.com

These cheminformatics approaches are essential for systematically studying the property space of chlorinated paraffins and for prioritizing specific congeners like this compound for further toxicological or environmental investigation. nih.gov

Applications and Industrial Relevance of Specific Chlorinated Nonane Congeners

Role of 1,1,1,3,8,9-Hexachlorononane as an Analytical Reference Standard in Environmental Monitoring

The compound this compound serves a critical function in the field of environmental science as an analytical reference standard. Reference standards are highly purified compounds used by laboratories to confirm the presence and determine the concentration of specific substances in environmental samples. The accuracy of environmental monitoring data is fundamentally dependent on the quality of the reference materials used for instrument calibration and method validation.

Chlorinated alkanes, also known as chlorinated paraffins, are a complex group of industrial chemicals used in a variety of applications, including as plasticizers and flame retardants in plastics, adhesives, and textiles. lgcstandards.comcanada.ca These compounds are categorized by their carbon chain length: short-chain (SCCAs), medium-chain (MCCAs), and long-chain (LCCAs). canada.ca Due to their persistence, potential for bioaccumulation, and toxicity, certain chlorinated alkanes are recognized as significant environmental pollutants. canada.caachemtek.com For instance, SCCAs have been detected in the Arctic food web, indicating long-range atmospheric transport. canada.ca

Given the environmental concern, regulatory bodies and research institutions worldwide monitor the levels of these compounds in air, water, soil, and biota. env.go.jp This monitoring requires the use of precisely characterized reference standards for individual congeners, such as this compound, to achieve reliable and comparable results across different studies and laboratories. nih.gov Companies specializing in chemical analysis products supply this specific hexachlorononane congener in a solution with a certified concentration, enabling its use as a standard for chromatographic techniques like gas chromatography-mass spectrometry (GC-MS). esslabshop.com

The availability of individual, well-defined chlorinated alkane congeners is essential for:

Instrument Calibration: Establishing a precise relationship between the analytical signal and the concentration of the substance.

Method Validation: Ensuring that an analytical method is accurate, precise, and suitable for its intended purpose.

Quality Control: Verifying the performance of analytical procedures on an ongoing basis.

Toxicological Studies: Providing a pure substance to investigate the specific health and environmental effects of a single isomer.

Below is a table detailing the typical product specification for this compound when supplied as an analytical reference standard.

ParameterSpecificationSource
Compound Name This compound esslabshop.com
CAS Number 865306-21-4 esslabshop.com
Typical Concentration 1000 µg/mL esslabshop.com
Solvent Isooctane esslabshop.com
Application Analytical Reference Material esslabshop.com

Significance of Defined Chlorinated Alkanes in Material Science Research and Polymer Additives

Chlorinated alkanes have been widely used as additives in various materials to enhance specific properties. Their primary roles are as plasticizers, which increase flexibility and durability, and as flame retardants, which inhibit or delay the spread of fire. lgcstandards.comcanada.ca The significance of defined chlorinated alkanes, meaning specific isomers or congeners like this compound, lies in the direct relationship between chemical structure and material performance.

The properties of a chlorinated alkane are determined by its carbon chain length and the degree and location of chlorination. lgcstandards.com For example, short-chain chlorinated alkanes (SCCAs, C10-13) were historically used in metallurgical processes, while medium-chain chlorinated alkanes (MCCAs, C14-17) are often employed as flame retardants and secondary plasticizers in PVC products. lgcstandards.com Research in material science focuses on understanding how these structural variations affect the final properties of a polymer.

The use of a specific, defined congener in research allows material scientists to:

Establish Structure-Property Relationships: By incorporating a single, known chlorinated alkane into a polymer matrix, researchers can isolate and study its specific effects on properties such as tensile strength, elasticity, thermal stability, and flame resistance. This fundamental understanding is obscured when using complex commercial mixtures of various chain lengths and chlorination levels.

Develop Advanced Materials: Knowledge gained from studying individual congeners can guide the design of new polymer additives with optimized performance and improved environmental profiles.

Evaluate Leaching and Migration: The rate at which an additive leaches from a material is a critical factor for both product longevity and environmental safety. Studies using defined congeners can provide precise data on migration behavior, which is influenced by the molecule's size, shape, and polarity.

While chlorinated alkanes have seen reduced use due to environmental regulations, the principles learned from studying defined congeners remain relevant for the development of safer, alternative additives. canada.ca

Research on the Production and Characterization of Novel Chlorinated Hydrocarbons for Specific Industrial Applications

The production of chlorinated hydrocarbons for industrial use is a well-established field, but research continues to focus on developing novel compounds with tailored properties and synthesizing existing compounds through more efficient and selective methods. mdpi.com The synthesis of a specific isomer like this compound requires precise control over the chlorination reaction to ensure chlorine atoms are added to the desired positions on the nonane (B91170) backbone.

Modern research into the production of novel chlorinated hydrocarbons emphasizes selectivity and efficiency. For example, recent breakthroughs have demonstrated methods for adding chlorine to organic molecules using gentle blue light and earth-abundant catalysts like iron and sulfur. chemistryforsustainability.orgsciencedaily.com This approach avoids the harsh chemicals and high temperatures typical of traditional chlorination processes, leading to fewer unwanted byproducts and a purer final product. chemistryforsustainability.org Such precise methods are crucial for producing specific, defined isomers for specialized applications, including their use as analytical standards or in material science research. sciencedaily.com

Once a novel or specific chlorinated hydrocarbon is synthesized, its characterization is paramount. This involves a suite of analytical techniques to confirm its identity, purity, and structure. Key characterization methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate the compound from any remaining starting materials or byproducts and to confirm its molecular weight. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the molecule, including the positions of the chlorine atoms on the carbon chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the types of chemical bonds present in the molecule.

Research in this area also explores the use of chlorinated hydrocarbons as precursors for other valuable materials. For instance, studies have investigated the use of various chlorinated hydrocarbons as a carbon source for the synthesis of carbon nanomaterials, such as carbon nanotubes and nanofibers, over metal catalysts. scielo.org.za This represents an innovative application for chlorinated compounds, transforming them into high-value advanced materials. scielo.org.za

Considerations for Sustainable Chemistry and Green Synthesis of Chlorinated Compounds in Industrial Processes

The production and use of chlorinated compounds have come under scrutiny due to the environmental persistence and toxicity of some members of this class. researchgate.networldchlorine.org In response, the field of chemistry has increasingly focused on the principles of sustainable or "green" chemistry to mitigate environmental impact. rsc.org These principles are highly relevant to the industrial synthesis of all chlorinated compounds, including specific congeners.

Key considerations for the green synthesis of chlorinated compounds include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Less Hazardous Chemical Syntheses: Developing methods that use and generate substances that possess little or no toxicity to human health and the environment. rsc.org Recent innovations, such as using mild blue light and iron-sulfur catalysts for chlorination, exemplify this principle by replacing harsher, less selective reagents. chemistryforsustainability.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. chemistryforsustainability.orgsciencedaily.com

Use of Renewable Feedstocks: While not always feasible for simple hydrocarbons, this principle encourages the use of raw materials derived from renewable sources.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents that are used in excess and generate more waste. mdpi.com

The concept of a "Verbund and recycling system," where byproducts from one process are used as raw materials for another, is a practical application of sustainable chemistry in large-scale chemical production. researchgate.net Furthermore, the development of more sustainable alternatives to traditional building materials often relies on chlorine chemistry, highlighting its ongoing importance in industry when managed responsibly. chlorine.org By embracing green chemistry principles, the chemical industry can continue to produce valuable chlorinated hydrocarbons while minimizing their environmental footprint. researchgate.networldchlorine.org

Future Research Directions and Emerging Methodologies for 1,1,1,3,8,9 Hexachlorononane

Integrated Analytical and Computational Approaches for Isomer-Specific Characterization

Distinguishing 1,1,1,3,8,9-Hexachlorononane from its numerous isomers is a significant analytical hurdle. Technical CP mixtures contain a vast number of constitutional and optical isomers, which co-elute in traditional chromatographic systems, complicating accurate identification and quantification. researchgate.netnih.gov

Future methodologies will increasingly rely on the integration of advanced separation techniques with powerful computational tools. Two-dimensional gas chromatography (GCxGC) offers superior separation power compared to single-column configurations, making it a promising tool for resolving complex CP mixtures. bts.gov When coupled with detectors like vacuum ultraviolet (VUV) spectroscopy, it allows for the structural identification of individual species. bts.govbts.gov Research on synthetic aromatic kerosene (B1165875) has demonstrated that this combination can successfully identify and deconvolve dozens of unique structural isomers within a complex mixture. bts.govwsu.edu

These analytical advancements are complemented by computational chemistry. Quantum chemically based methods, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), are being used to predict the physicochemical properties of individual SCCP congeners. acs.org By developing fragment contribution models (FCMs) trained with COSMO-RS-calculated data, researchers can predict key partition coefficients for a large number of congeners without needing to synthesize and test each one individually. acs.org This integrated approach, combining high-resolution analytical data with predictive computational models, is crucial for the isomer-specific characterization of compounds like this compound and for understanding how its specific chlorine placement affects its properties. nih.gov

Technique/Approach Application for this compound Characterization Key Benefit
Two-Dimensional Gas Chromatography (GCxGC) Enhanced separation of the target congener from other C9-chlorinated paraffin (B1166041) isomers and interfering compounds.Provides significantly higher resolution than single-dimension GC.
Vacuum Ultraviolet (VUV) Spectroscopy Provides structural information for isomer identification when coupled with GCxGC.Allows for the differentiation of isomers based on their unique spectral fingerprints. bts.gov
COSMO-RS and Fragment Contribution Models Predicts physicochemical properties (e.g., partition coefficients) based on the specific molecular structure of the congener. acs.orgEnables property prediction for thousands of congeners, overcoming the lack of experimental data.

Advanced Spectroscopic Techniques for In Situ Monitoring of Transformation Pathways

Understanding the environmental fate of this compound requires monitoring its transformation in real-time. Advanced spectroscopic techniques offer a non-invasive, non-destructive means to achieve this in situ. mdpi.comresearchgate.net These methods can track the disappearance of the parent compound and the emergence of degradation products, providing direct insight into reaction kinetics and pathways.

Several techniques are suitable for this purpose. Infrared (IR) and Raman spectroscopy are powerful tools for investigating molecular structures and can detect changes in chemical bonds, such as the cleavage of C-Cl or C-C bonds during degradation. researchgate.netmdpi.com Fluorescence spectroscopy is another cost-effective option, valued for its high sensitivity in tracking microbial growth or metabolic activity that may be associated with biodegradation. mdpi.com Ultraviolet-visible (UV-Vis) spectroscopy can also be used for in situ monitoring of certain parameters and interactions within a sample. mdpi.commdpi.com

The application of these techniques, often coupled with fiber-optic probes, allows for on-line monitoring within bioreactors or environmental simulations without the need for sample extraction. mdpi.com This approach minimizes disruption to the system and provides a continuous stream of data on transformation processes. For chlorinated compounds, laser fragmentation-laser-induced fluorescence (LF-LIF) has been developed to dissociate parent molecules and detect specific fragments (like CCl), offering high sensitivity and real-time operational capability. researchgate.net

Spectroscopic Technique Principle of Operation Potential for In Situ Monitoring of this compound
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. mdpi.comMonitoring the disappearance of C-Cl bonds and the appearance of new functional groups (e.g., C=C, C-O) during degradation. researchgate.net
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules.Complementary to IR, it is well-suited for aqueous systems to track structural changes in the carbon backbone and chlorine substitution. mdpi.com
Fluorescence Spectroscopy Detects the emission of light from a substance that has absorbed light.Indirect monitoring of biodegradation by tracking the fluorescence of cellular components (e.g., NADH, proteins) involved in metabolic activity. mdpi.com
UV-Visible (UV-Vis) Spectroscopy Measures the absorption of UV or visible light by molecules. mdpi.comMonitoring changes in chromophores that may form during transformation or tracking the concentration of reactants in photochemical studies.

Development of Next-Generation Reference Materials for Enhanced Analytical Accuracy

A major impediment to the accurate quantification of chlorinated paraffins has been the lack of suitable standards and certified reference materials (CRMs). nih.govnih.gov High-quality reference materials are essential for method validation, instrument calibration, and ensuring the global comparability of measurement results. nih.govchiron.no

Significant progress has been made with the release of the first-ever matrix CRM for CPs, ERM-CE100, which is a fish tissue material certified for both SCCPs and medium-chain chlorinated paraffins (MCCPs). nih.govchiron.no This development provides analytical laboratories with a vital tool for quality control. nih.gov

Future efforts will focus on expanding the portfolio of available reference materials. This includes:

Single-Congener Standards: The availability of pure, well-characterized standards for individual congeners, such as this compound, is fundamental. esslabshop.com Companies like Chiron AS are global leaders in synthesizing and purifying such analytical reference materials. esslabshop.combcp-instruments.com

Isotopically Labeled Standards: Stable isotope-labeled standards are crucial for use as internal standards in quantification methods based on isotope dilution mass spectrometry, which can significantly improve accuracy. bcp-instruments.com

Expanded Matrix CRMs: There is a need for CRMs in a wider variety of environmental and biological matrices (e.g., sediment, air, human tissues) to better match the diverse samples analyzed in monitoring programs. nih.gov

The development of these next-generation reference materials, produced in accordance with international standards like ISO 17034, is a prerequisite for improving the reliability and metrological traceability of data on this compound and other CPs. nih.govnih.gov

Predictive Models for Environmental Behavior Based on Molecular Structure of Individual Congeners

Given the thousands of congeners present in technical CP mixtures, experimentally determining the environmental properties of each one is impractical. acs.org Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and related approaches, offers a viable alternative for assessing the environmental behavior of individual congeners like this compound.

These models establish a mathematical relationship between a compound's molecular structure and its physicochemical properties or biological activity. For SCCPs, researchers have successfully developed fragment contribution models (FCMs) to predict partition coefficients, which are critical parameters for understanding environmental fate and bioaccumulation. acs.org These models are trained using data from a subset of congeners, often calculated using sophisticated quantum chemistry methods, and can then be used to rapidly estimate properties for the entire class of compounds. acs.org

Future research in this area will aim to:

Develop models to predict a wider range of properties, including toxicity, degradation rates, and bioaccumulation factors.

Incorporate more complex molecular descriptors to improve model accuracy and predictive power.

Validate these predictive models against experimental data as it becomes available through the use of new reference standards.

By predicting properties based on specific structural features—such as the number and position of chlorine atoms on the nonane (B91170) backbone—these models can help prioritize which specific congeners pose the greatest environmental risk, guiding future monitoring and regulatory efforts.

Q & A

Q. How is 1,1,1,3,8,9-Hexachlorononane synthesized and characterized for use as a reference standard in environmental analysis?

Methodological Answer: The synthesis involves chlorination of nonane precursors under controlled conditions to achieve selective substitution at the 1,1,1,3,8,9 positions. Characterization employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify structural integrity and purity. Reference standards are typically quantified via gas chromatography with electron capture detection (GC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure >98% purity, as validated by suppliers like Chiron AS Laboratories .

Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental samples?

Methodological Answer: Isotope dilution GC-MS is the gold standard for quantification due to its sensitivity to low concentrations (ppt levels) in complex matrices. For isomer-specific analysis, two-dimensional gas chromatography (GC×GC) coupled with time-of-flight MS is critical to resolve co-eluting chlorinated paraffin (CP) congeners. Method validation should include recovery studies using spiked matrices (e.g., soil, plant tissues) and comparison against certified reference materials (CRMs) .

Advanced Research Questions

Q. How can researchers design experiments to study the plant-mediated biotransformation of this compound, and what are the key considerations in model selection?

Methodological Answer: Hydroponic systems are preferred to isolate plant-specific metabolic pathways and avoid soil-rhizosphere interactions. Key steps include:

  • Model Organisms: Use species with high translocation capacity (e.g., pumpkin, soybean) to track uptake and biotransformation .
  • Exposure Protocol: Apply defined concentrations (e.g., 1–100 µg/L) in nutrient solutions under controlled light/temperature.
  • Tissue Analysis: Section roots, stems, and leaves for LC-MS/MS analysis to identify metabolites (e.g., dechlorinated products, hydroxylated derivatives).
  • Isotope Tracing: Use 13C^{13}\text{C}-labeled analogs to distinguish biotic vs. abiotic degradation pathways .

Q. What strategies are effective in resolving contradictory data on the environmental persistence and degradation pathways of this compound across different studies?

Methodological Answer:

  • Meta-Analysis: Apply statistical tools (e.g., mixed-effects models) to harmonize data from diverse experimental conditions (pH, temperature, microbial communities).
  • Controlled Comparative Studies: Replicate conflicting experiments under identical conditions, using CRMs to minimize analytical variability.
  • Advanced Profiling: Employ non-targeted screening (e.g., high-resolution MS) to detect overlooked degradation intermediates that may explain discrepancies in persistence .

Q. How do isomer-specific differences in chlorinated nonanes affect their environmental behavior, and what methodologies are used to distinguish these isomers in complex mixtures?

Methodological Answer: Isomers vary in volatility, hydrophobicity, and susceptibility to microbial degradation. For differentiation:

  • Chromatographic Separation: Use GC×GC with a nonpolar/moderate-polarity column set to resolve this compound from co-eluting isomers (e.g., 1,2,4,5,8,9-Hexachlorononane).
  • Fragmentation Patterns: Leverage MS/MS libraries to identify diagnostic ions (e.g., m/z 307 for Cl6_6 nonanes) and retention indices.
  • Computational Modeling: Apply quantitative structure-activity relationship (QSAR) models to predict isomer-specific bioaccumulation factors (BAFs) .

Q. What experimental controls are critical when investigating chlorine rearrangement during thermal degradation of this compound?

Methodological Answer:

  • Blank Runs: Conduct pyrolysis experiments (e.g., 300–600°C) in inert atmospheres (N2_2) to rule out oxidative artifacts.
  • Isotopic Spiking: Introduce 37Cl^{37}\text{Cl}-enriched analogs to track chlorine migration via isotopic patterns in HRMS data.
  • Reference Standards: Compare degradation products against synthesized derivatives (e.g., 1,1,3,8,9-Pentachlorononane) to confirm rearrangement pathways .

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